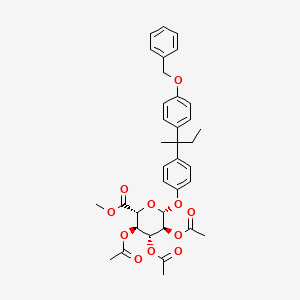
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether is a complex organic compound that combines the structural features of glucuronic acid derivatives and bisphenol B
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether typically involves multiple steps:
Acetylation of Glucuronic Acid: The glucuronic acid is first acetylated to form 2,3,4-Tri-O-acetyl-alpha-D-glucuronide. This step usually involves the use of acetic anhydride and a catalyst such as pyridine.
Formation of Bisphenol B Monobenzyl Ether: Bisphenol B is reacted with benzyl chloride in the presence of a base like sodium hydroxide to form Bisphenol B Monobenzyl Ether.
Coupling Reaction: The final step involves coupling the acetylated glucuronic acid derivative with Bisphenol B Monobenzyl Ether. This can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl ether group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products
Hydrolysis: Produces free glucuronic acid derivatives and bisphenol B.
Oxidation: Can yield oxidized derivatives with additional functional groups.
Substitution: Results in modified ether derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-glucuronide: A simpler derivative without the bisphenol B moiety.
Bisphenol B Monobenzyl Ether: Lacks the glucuronic acid derivative component.
2,3,4-Tri-O-acetyl-beta-D-glucuronide methyl ester: Another glucuronic acid derivative with different ester groups.
Uniqueness
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its individual components or simpler derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C36H40O11 |
|---|---|
Molekulargewicht |
648.7 g/mol |
IUPAC-Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H40O11/c1-7-36(5,26-13-17-28(18-14-26)42-21-25-11-9-8-10-12-25)27-15-19-29(20-16-27)46-35-33(45-24(4)39)31(44-23(3)38)30(43-22(2)37)32(47-35)34(40)41-6/h8-20,30-33,35H,7,21H2,1-6H3/t30-,31-,32-,33+,35+,36?/m1/s1 |
InChI-Schlüssel |
AZLWFRWHSDZNCL-PVODKDJUSA-N |
Isomerische SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


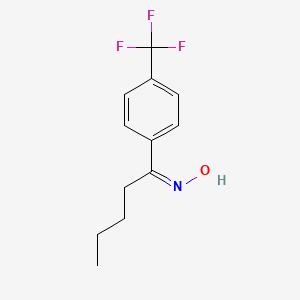
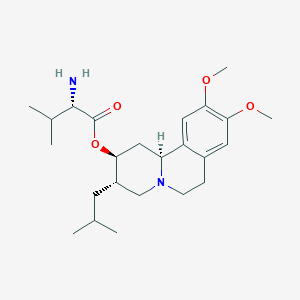
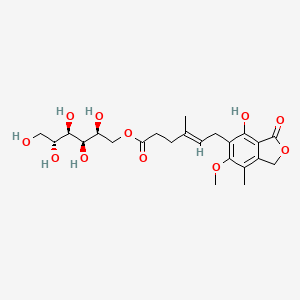
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
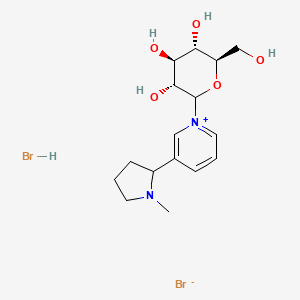
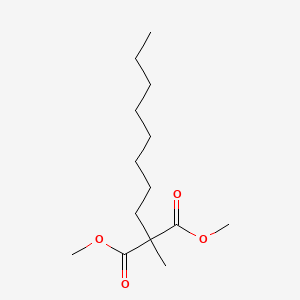

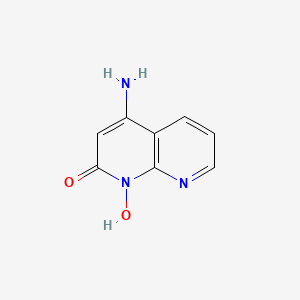
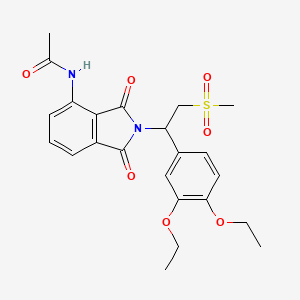
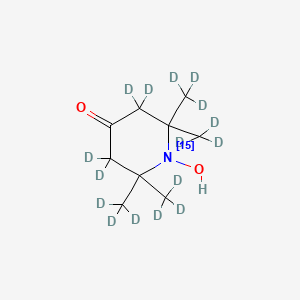
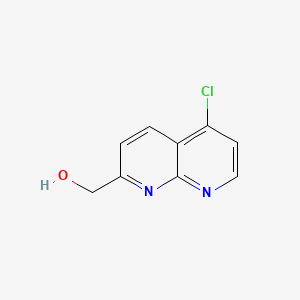
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
